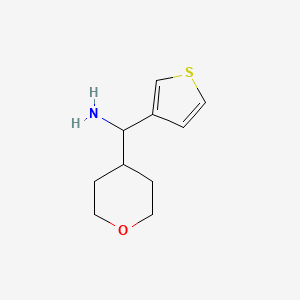
(Tetrahydro-2H-pyran-4-yl)(thiophen-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Tetrahydro-2H-pyran-4-yl)(thiophen-3-yl)methanamine is an organic compound that features a tetrahydropyran ring and a thiophene ring connected by a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Tetrahydro-2H-pyran-4-yl)(thiophen-3-yl)methanamine typically involves the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through the hydrogenation of dihydropyran using a suitable catalyst.
Formation of the Thiophene Ring: Thiophene can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur.
Connecting the Rings: The final step involves the formation of the methanamine bridge. This can be done by reacting the tetrahydropyran and thiophene derivatives with formaldehyde and ammonia under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the methanamine group, converting it to a primary amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methanamine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(Tetrahydro-2H-pyran-4-yl)(thiophen-3-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand for receptor studies.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (Tetrahydro-2H-pyran-4-yl)(thiophen-3-yl)methanamine involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds with various biological molecules, while the tetrahydropyran and thiophene rings provide structural stability and facilitate interactions with hydrophobic regions of proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (Tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methanamine
- (Tetrahydro-2H-pyran-4-yl)(furan-3-yl)methanamine
- (Tetrahydro-2H-pyran-4-yl)(pyridin-3-yl)methanamine
Uniqueness
(Tetrahydro-2H-pyran-4-yl)(thiophen-3-yl)methanamine is unique due to the specific positioning of the thiophene ring at the 3-position, which can influence its electronic properties and reactivity. This positioning can lead to different biological activities and interactions compared to its analogs.
Properties
Molecular Formula |
C10H15NOS |
|---|---|
Molecular Weight |
197.30 g/mol |
IUPAC Name |
oxan-4-yl(thiophen-3-yl)methanamine |
InChI |
InChI=1S/C10H15NOS/c11-10(9-3-6-13-7-9)8-1-4-12-5-2-8/h3,6-8,10H,1-2,4-5,11H2 |
InChI Key |
JFJDRXMUZKDTBH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C(C2=CSC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


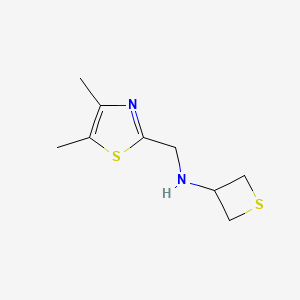

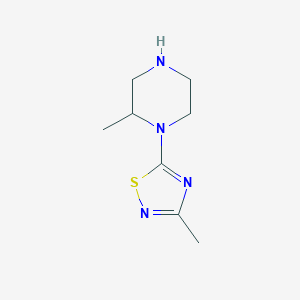
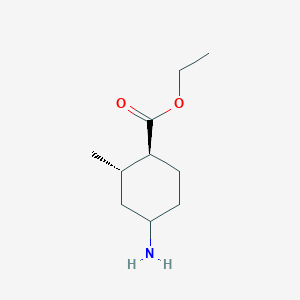
![(R)-tert-Butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a]azepin-6-yl)acetate](/img/structure/B13328292.png)
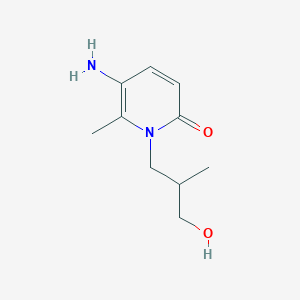
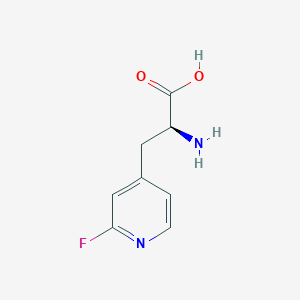
![3-(tert-Butoxycarbonyl)-1a,2,3,7b-tetrahydro-1H-cyclopropa[c][1,8]naphthyridine-6-carboxylic acid](/img/structure/B13328304.png)
![5-Methoxyoctahydrocyclopenta[c]pyrrole](/img/structure/B13328306.png)
![6-Bromo-2-(methylsulfanyl)-9-oxa-1,3-diazatricyclo[6.4.1.0,13]trideca-2,4(13),5,7-tetraene](/img/structure/B13328308.png)
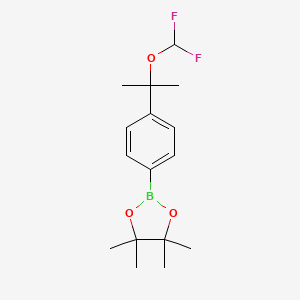

![tert-Butyl (6-ethynylspiro[3.3]heptan-2-yl)carbamate](/img/structure/B13328321.png)

